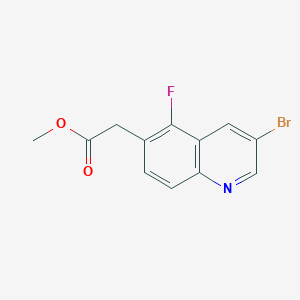
Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine and fluorine substitution on the quinoline ring, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of quinoline derivatives followed by esterification. For instance, the bromination and fluorination of quinoline can be achieved using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively. The resulting halogenated quinoline is then subjected to esterification with acetic acid and methanol under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste. The choice of reagents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex quinoline derivatives.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromo-5-chloro-quinolin-6-yl)-acetic acid methyl ester
- (3-Fluoro-5-chloro-quinolin-6-yl)-acetic acid methyl ester
- (3-Bromo-5-methyl-quinolin-6-yl)-acetic acid methyl ester
Uniqueness
The unique combination of bromine and fluorine atoms in Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate imparts distinct chemical properties, such as increased reactivity and binding affinity. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.
Eigenschaften
Molekularformel |
C12H9BrFNO2 |
|---|---|
Molekulargewicht |
298.11 g/mol |
IUPAC-Name |
methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate |
InChI |
InChI=1S/C12H9BrFNO2/c1-17-11(16)4-7-2-3-10-9(12(7)14)5-8(13)6-15-10/h2-3,5-6H,4H2,1H3 |
InChI-Schlüssel |
GXHBKEJIDZUZOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C(C2=C(C=C1)N=CC(=C2)Br)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














